3'-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
BenchChem offers high-quality 3'-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1'-[(2-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O2S/c1-16-11-12-19(13-17(16)2)28-23(29)15-31-25(28)20-8-4-6-10-22(20)27(24(25)30)14-18-7-3-5-9-21(18)26/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPVQGSXLCMYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3'-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and various biological evaluations.
Chemical Structure and Properties
The molecular formula of the compound is C_{24}H_{22}F_{N}_{3}O_{2}S, with a molecular weight of approximately 419.52 g/mol. The structure features a spiro-indole-thiazolidine framework that is significant in medicinal chemistry due to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H22FN3O2S |
| Molecular Weight | 419.52 g/mol |
| LogP | 6.461 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 33.627 Ų |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of thiazolidine have shown enhanced antioxidant activities compared to standard references like phenazone. The introduction of substituents on the thiazolidine ring can significantly influence the antioxidant capacity of these compounds .
- Ferric Reducing Antioxidant Power (FRAP) : The synthesized derivatives demonstrated a concentration-dependent increase in reducing power.
- DPPH Scavenging Assay : Certain derivatives displayed EC50 values significantly lower than those of unsubstituted compounds, indicating higher scavenging abilities.
Antimicrobial Activity
The spiro[indole-thiazolidine] derivatives have been evaluated for their antimicrobial properties. Studies have shown that these compounds possess notable activity against various bacterial strains. For example, compounds synthesized from similar scaffolds have exhibited antibacterial and antifungal activities .
Anti-inflammatory Effects
Compounds related to spiro[indole-thiazolidine] structures have also been investigated for their anti-inflammatory effects. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .
Case Studies
- Synthesis and Evaluation : A study synthesized several spiro[indole-thiazolidine] derivatives and evaluated their biological activities through various assays including antimicrobial and antioxidant tests. The most active compound was identified as having a specific substituent pattern that enhanced its efficacy .
- Mechanistic Insights : Another investigation focused on the mechanism of action related to the inhibition of specific enzymes involved in inflammation and oxidative stress pathways. This study highlighted the potential therapeutic applications of these compounds in treating conditions characterized by oxidative stress and inflammation .
Scientific Research Applications
The compound 3'-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex heterocyclic structure with potential applications in medicinal chemistry. This article explores its scientific research applications, synthesizing insights from various studies and documented findings.
Antidiabetic Activity
Recent studies have indicated that derivatives of thiazolidine-2,4-dione exhibit significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment. For instance, compounds similar to the one were designed to inhibit PTP1B effectively, showing half-maximal inhibitory concentration (IC50) values ranging from 0.41 to 4.68 μM. The most effective compound demonstrated a reversible, noncompetitive inhibition mechanism against PTP1B .
Anticancer Potential
The unique structure of the compound allows it to interact with various cellular pathways implicated in cancer proliferation. Research has shown that compounds with similar structural motifs can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .
Antimicrobial Activity
Compounds containing the thiazolidine core have been evaluated for their antimicrobial properties. Studies indicate that these compounds can exhibit activity against various bacterial strains, potentially serving as leads for new antibiotic agents .
Case Study 1: PTP1B Inhibition
A study synthesized several thiazolidine derivatives and tested their ability to inhibit PTP1B. The compound MY17 was identified as a potent inhibitor with an IC50 value of 0.41 μM. It was found to alleviate insulin resistance in HepG2 cells by enhancing the expression of key signaling proteins involved in glucose metabolism .
Case Study 2: Anticancer Activity
Another research effort focused on evaluating the anticancer effects of thiazolidine derivatives against breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .
Q & A
Basic: What are the established synthetic routes for preparing 3'-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Core Formation : The spiro[indole-thiazolidine] scaffold is constructed via cyclocondensation of indole derivatives with thiourea analogs under acidic conditions (e.g., HCl catalysis) .
- Substituent Introduction : The 3,4-dimethylphenyl and 2-fluorobenzyl groups are introduced through nucleophilic substitution or alkylation reactions. For example, the 2-fluorobenzyl moiety may be added using a Mitsunobu reaction or SN2 displacement .
- Optimization : Yields are improved by controlling reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .
Basic: How is the structural identity of this compound confirmed in academic research?
Methodological Answer:
Structural confirmation relies on:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves the spirocyclic geometry and stereochemistry .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirms substituent positions .
- 2D NMR (COSY, HSQC) : Validates connectivity between the indole and thiazolidine moieties .
- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
Advanced: How do structural modifications (e.g., fluorine substitution) influence biological activity?
Methodological Answer:
Fluorine and methyl groups are critical for bioactivity:
- Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic interactions. For analogs, 2-fluorophenyl substitution improves binding to kinase targets (e.g., IC50 reduction by ~40% vs. non-fluorinated analogs) .
- Methyl Groups : The 3,4-dimethylphenyl group increases steric bulk, potentially reducing off-target interactions. SAR studies show that removing these groups decreases antimicrobial efficacy by 70% .
Experimental Design : Compare activity of analogs using enzyme inhibition assays (e.g., fluorescence polarization) and molecular docking to map binding pockets .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?
Methodological Answer:
Contradictions often arise from assay conditions or structural impurities:
- Assay Standardization : Re-evaluate activity under controlled conditions (e.g., consistent cell lines, MIC protocols). For example, discrepancies in anticancer activity may stem from varying apoptosis markers (e.g., Caspase-3 vs. Annexin V assays) .
- Purity Analysis : Use HPLC-MS to detect trace byproducts (e.g., des-methyl derivatives) that may confound results .
- Mechanistic Studies : Conduct transcriptomics or proteomics to identify primary vs. secondary targets .
Basic: What spectroscopic techniques are used to monitor reaction progress during synthesis?
Methodological Answer:
- TLC with UV Visualization : Tracks key intermediates (e.g., indole-thiazolidine coupling step) .
- In-situ FTIR : Detects carbonyl formation (C=O stretch at ~1700 cm⁻¹ for the dione group) .
- Realtime NMR : Monitors ring-closure via disappearance of amine protons (δ 2.5–3.5 ppm) .
Advanced: What computational methods support the design of derivatives with improved pharmacokinetic profiles?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME predict logP (target <5), bioavailability, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulates binding stability to targets (e.g., 100-ns MD runs to assess protein-ligand RMSD) .
- QSAR Modeling : Correlates substituent electronegativity (e.g., fluorine’s Hammett σ value) with IC50 data .
Advanced: How do researchers evaluate environmental stability and degradation pathways?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13). Monitor degradation via LC-MS to identify labile sites (e.g., thiazolidine ring cleavage) .
- Ecotoxicity Assays : Use Daphnia magna or algae models to assess LC50 values, with comparisons to structurally related fluorinated compounds .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Spirocycle Formation : Low yields (<50%) due to steric hindrance; optimize via high-dilution conditions or flow chemistry .
- Purification : Remove diastereomers using chiral HPLC or recrystallization (e.g., ethanol/water mixtures) .
Advanced: What interdisciplinary applications exist beyond medicinal chemistry?
Methodological Answer:
- Materials Science : The spirocyclic core’s rigidity makes it a candidate for organic semiconductors. Characterize charge mobility via cyclic voltammetry .
- Chemical Biology : Use as a photoaffinity probe by introducing azide tags; validate target engagement via click chemistry .
Advanced: How are in vivo pharmacokinetic studies designed for this compound?
Methodological Answer:
- Dosing : Administer orally or intravenously in rodent models (e.g., 10 mg/kg).
- Bioanalysis : Quantify plasma concentrations using UPLC-MS/MS with deuterated internal standards .
- Metabolite ID : Perform liver microsome assays to identify phase I/II metabolites (e.g., hydroxylation at the indole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
